2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The chemical compound “2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex and versatile material. Its unique structure makes it suitable for various scientific research applications, such as drug discovery and chemical synthesis. The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs .
Scientific Research Applications
Antihistaminic and Anti-inflammatory Activities
A study by Gyoten et al. (2003) highlighted the synthesis and evaluation of compounds with structures similar to the chemical . Specifically, they synthesized a series of triazolo and imidazo pyridazines, demonstrating potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. These properties suggest potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Broad Applications in Medicinal Chemistry
Deep et al. (2016) discussed the imidazo[1,2-a]pyridine scaffold, closely related to the chemical in focus. This structure is known for its wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. This review underscores the versatility of such compounds in pharmaceutical development (Deep et al., 2016).
Potential Anticancer Agents
Temple et al. (1987) explored the synthesis of imidazo[4,5-b]pyridines and their analogs, demonstrating their role as mitotic inhibitors with notable antitumor activity. This research indicates the potential of such compounds in cancer therapy, although the specific activity may vary depending on the structural modifications (Temple et al., 1987).
Agricultural and Horticultural Applications
Grossmann (1990) described the use of plant growth retardants, including compounds with imidazole structures similar to the chemical . These substances have applications in both agriculture and horticulture, offering insights into the regulation of terpenoid metabolism and its impact on plant growth (Grossmann, 1990).
Enzyme Inhibitors and Receptor Ligands
Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridine analogs, emphasizing their roles as enzyme inhibitors and receptor ligands. This research highlights the broad applicability of these compounds in various therapeutic areas (Enguehard-Gueiffier & Gueiffier, 2007).
Mechanism of Action
This compound is likely to interact with kinases due to the presence of the imidazo[1,2-b]pyridazine moiety . In the context of multiple myeloma, the transforming growth factor-β activated kinase (TAK1) is constitutively upregulated and phosphorylated. Inhibition of TAK1 leads to the suppression of various signaling pathways, which consequently inhibits the expression of key regulators involved in the growth and survival of multiple myeloma .
properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c28-18-4-3-17(27-13-19-12-21-27)23-26(18)11-14-5-8-24(9-6-14)16-2-1-15-20-7-10-25(15)22-16/h1-4,7,10,12-14H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOIXQZOJLOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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